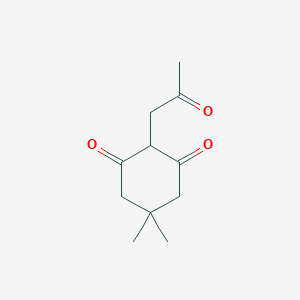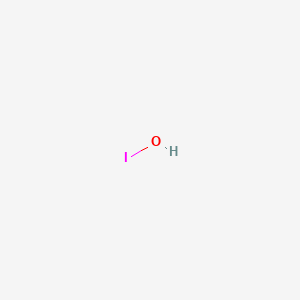
3,4-ジメトキシシンナムアミド
概要
説明
3,4-Dimethoxycinnamamide is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the aromatic ring and an amide functional group
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
3,4-Dimethoxycinnamamide: (also known as 3,4-dihydroxycinnamic acid ) primarily targets histidine ammonia-lyase (HAL), an enzyme involved in the phenylpropanoid pathway. HAL catalyzes the conversion of L-histidine to trans-cinnamate and ammonia . This reaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin .
Action Environment:
Environmental factors, such as light intensity, temperature, and soil conditions, can influence the efficacy and stability of 3,4-Dimethoxycinnamamide. For instance:
生化学分析
Cellular Effects
3,4-Dimethoxycinnamamide has been found to act as an antagonist of Liver X Receptor alpha (LXRα), reducing lipogenic genes activation and drug-induced cellular lipid content in hepatic cells . This suggests that 3,4-Dimethoxycinnamamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as an antagonist of LXRα, suggesting it may exert its effects at the molecular level through binding interactions with this nuclear receptor
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxycinnamamide typically involves the reaction of 3,4-dimethoxycinnamic acid with an amine source under appropriate conditions. One common method is the use of 3,4-dimethoxycinnamic acid chloride, which reacts with ammonia or an amine in the presence of a base to form the amide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of 3,4-Dimethoxycinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3,4-Dimethoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
類似化合物との比較
3,4-Dimethoxycinnamamide can be compared with other cinnamamide derivatives, such as:
- Alpha-cyano-3,4-dimethoxycinnamamide
- Alpha-cyano-2,3-dimethoxycinnamamide
- Alpha-cyano-2,4-dimethoxycinnamamide
Uniqueness: 3,4-Dimethoxycinnamamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZILHYXHKAKT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-40-1 | |
| Record name | Cinnamamide, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dimethoxycinnamamide interact with Liver X Receptor α (LXRα) and what are the downstream effects?
A: While research on 3,4-Dimethoxycinnamamide is limited, a closely related compound, N-(4-trifluoromethylphenyl) 3,4-dimethoxycinnamamide (TFCA), exhibits interesting interactions with LXRα. TFCA acts as an antagonist to LXRα, effectively inhibiting its activation by ligands. [] This inhibition leads to decreased expression of genes involved in lipogenesis (fat production) in the liver, effectively reducing lipid accumulation. [] Further research is needed to determine if 3,4-Dimethoxycinnamamide shares a similar mechanism of action.
Q2: Where was 3,4-Dimethoxycinnamamide discovered in nature?
A: 3,4-Dimethoxycinnamamide was isolated from the solid culture of the bacterium Streptoverticillium morookaense. [] This discovery highlights the potential of microorganisms as sources of novel bioactive compounds. Further investigations into the biological activities of 3,4-Dimethoxycinnamamide are warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


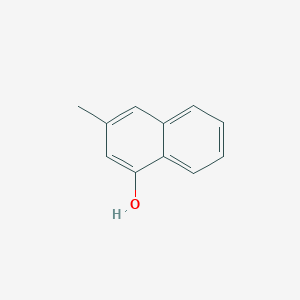
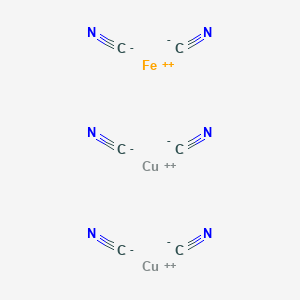

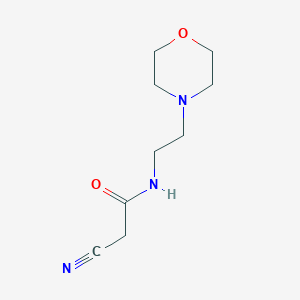
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)



